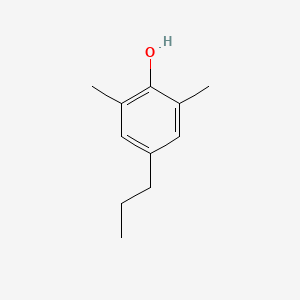
2,6-Dimethyl-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-propylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is substituted with two methyl groups at the 2 and 6 positions and a propyl group at the 4 position. This compound is known for its phenolic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with propyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar reaction conditions but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are often employed to ensure the selective introduction of the propyl group at the desired position on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced functional groups.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,6-Dimethyl-4-propylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-propylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other cellular components, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Lacks the propyl group at the 4 position.
4-Propylphenol: Lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethoxy-4-propylphenol: Contains methoxy groups instead of methyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dimethyl-4-propylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
13037-82-6 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2,6-dimethyl-4-propylphenol |
InChI |
InChI=1S/C11H16O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
HJZJMARGPNJHHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


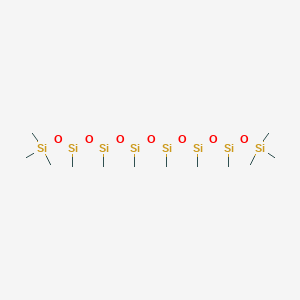

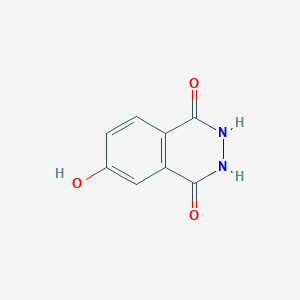
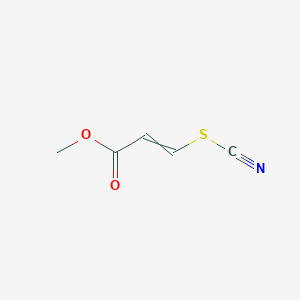


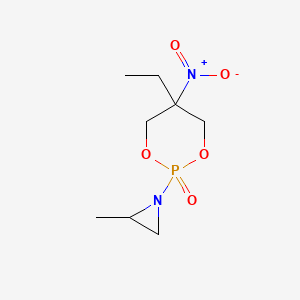
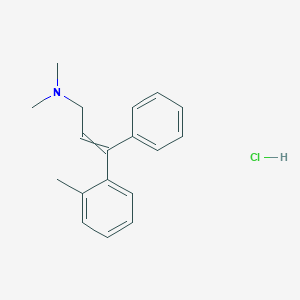
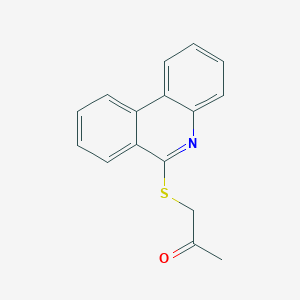
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

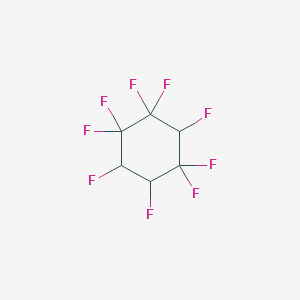
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

